molecular formula C22H19ClN2O6 B011846 F 2875 CAS No. 109523-92-4

F 2875

Cat. No.: B011846
CAS No.: 109523-92-4
M. Wt: 442.8 g/mol
InChI Key: NBZCUVOXUQYPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tolmetin sodium salt dihydrate is synthesized through a multi-step process. The synthesis begins with the reaction of p-toluoyl chloride with 1-methylpyrrole-2-acetonitrile in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 1-Methyl-5-(p-toluoyl)pyrrole-2-acetic acid, which is then converted to its sodium salt form by reacting with sodium hydroxide. The final step involves the crystallization of the sodium salt in the presence of water to obtain the dihydrate form .

Industrial Production Methods: Industrial production of tolmetin sodium salt dihydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tolmetin sodium salt dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tolmetin sodium salt dihydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tolmetin sodium salt dihydrate involves the inhibition of prostaglandin synthetase, an enzyme responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting this enzyme, tolmetin sodium salt dihydrate reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .

Comparison with Similar Compounds

Comparison: Tolmetin sodium salt dihydrate is unique in its specific inhibition of prostaglandin synthetase and its effectiveness in treating juvenile rheumatoid arthritis. Compared to indomethacin, tolmetin sodium salt dihydrate has a lower incidence of gastrointestinal side effects. Compared to ibuprofen and naproxen, it is particularly effective in reducing inflammation in arthritic conditions .

Properties

CAS No.

109523-92-4

Molecular Formula

C22H19ClN2O6

Molecular Weight

442.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-imidazol-1-ylacetate

InChI

InChI=1S/C18H15ClN2O2.C4H4O4/c19-17-4-2-1-3-16(17)15-7-5-14(6-8-15)12-23-18(22)11-21-10-9-20-13-21;5-3(6)1-2-4(7)8/h1-10,13H,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

NBZCUVOXUQYPKO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=C/C(=O)O)\C(=O)O

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O

Synonyms

4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate

Origin of Product

United States

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